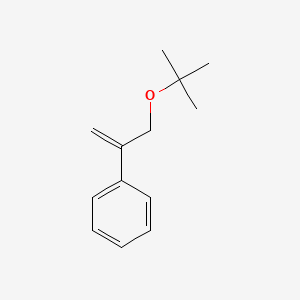
(3-tert-Butoxyprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-Butoxyprop-1-en-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a (3-tert-butoxyprop-1-en-2-yl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-Butoxyprop-1-en-2-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of benzene with a suitable alkylating agent such as (3-tert-butoxyprop-1-en-2-yl) chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-Butoxyprop-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-tert-Butoxyprop-1-en-2-yl)benzene depends on its specific application. In chemical reactions, the compound may act as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-tert-Butoxyprop-1-en-2-yl)benzene: Unique due to the presence of the tert-butoxy group, which imparts specific steric and electronic properties.
(3-tert-Butylprop-1-en-2-yl)benzene: Lacks the oxygen atom, resulting in different reactivity and properties.
(3-tert-Butoxyprop-1-en-2-yl)toluene: Contains an additional methyl group on the benzene ring, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
156605-17-3 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-11(10-14-13(2,3)4)12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3 |
Clave InChI |
OLIPRRHQVQNJJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


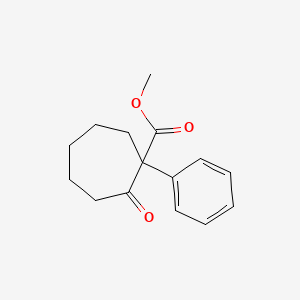
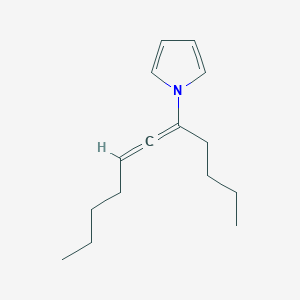
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
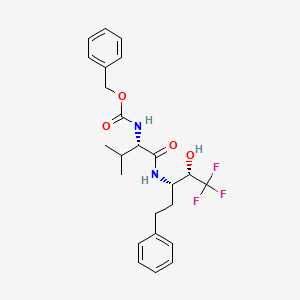
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![S-{2-[(2-Phenylethyl)sulfanyl]ethyl} 2-methylprop-2-enethioate](/img/structure/B14263036.png)
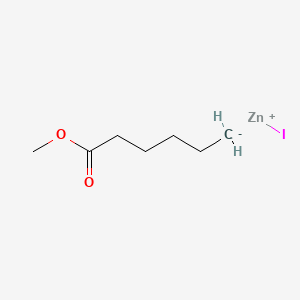
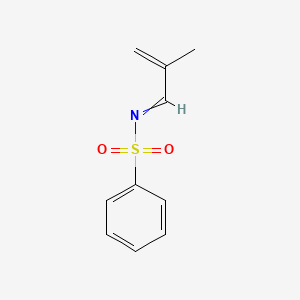

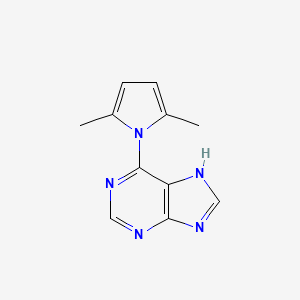


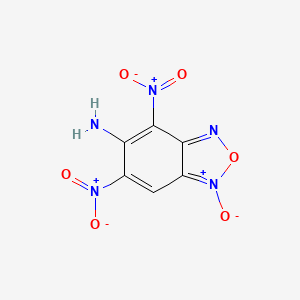
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)
